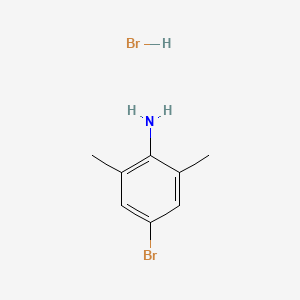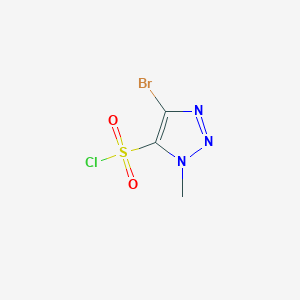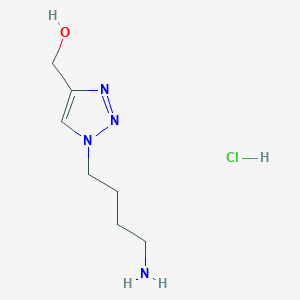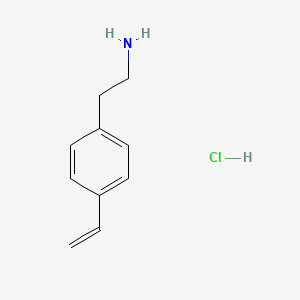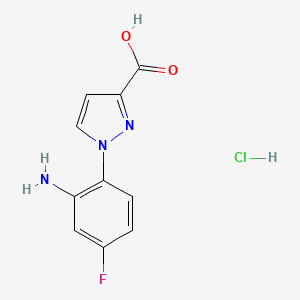
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride” is a complex organic molecule. It seems to be related to a class of compounds known as HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This allows the histones to wrap the DNA more tightly. HDAC inhibitors are used in cancer treatment .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : The compound has been studied for its synthesis and characterization. For instance, McLaughlin et al. (2016) identified and characterized a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate identification in research chemicals and the potential for mislabeling (McLaughlin et al., 2016).
Structural and Functional Studies
- Functionalization Reactions : Studies on the functionalization reactions of similar pyrazole derivatives have been conducted, as seen in the work of Yıldırım and Kandemirli (2006), who investigated reactions with various aminophenols (Yıldırım & Kandemirli, 2006).
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand their molecular configuration, as shown in the study by Jasinski et al. (2012) (Jasinski et al., 2012).
Biological Activity
- Antimicrobial Activity : Some pyrazole derivatives, including those related to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, have been investigated for their antimicrobial properties. Puthran et al. (2019) synthesized novel Schiff bases using pyrazole derivatives and evaluated their antimicrobial activity (Puthran et al., 2019).
Applications in Drug Design and Antipsychotic Agents
- Drug Design : Pyrazole derivatives have been explored for their potential in drug design, particularly as antipsychotic agents. Wise et al. (1987) evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic properties, noting their distinct pharmacological profiles compared to traditional antipsychotic drugs (Wise et al., 1987).
Propiedades
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFBMNAZNWGSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



